1-[(4-Bromophenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine
1-[(4-Bromophenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine
Brand Name:
Vulcanchem
CAS No.:
423751-55-7
VCID:
VC0367775
InChI:
InChI=1S/C21H23BrN2O4/c1-16-2-6-18(7-3-16)27-14-20(25)23-10-12-24(13-11-23)21(26)15-28-19-8-4-17(22)5-9-19/h2-9H,10-15H2,1H3
SMILES:
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br
Molecular Formula:
C21H23BrN2O4
Molecular Weight:
447.3g/mol
1-[(4-Bromophenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine
CAS No.: 423751-55-7
Main Products
VCID: VC0367775
Molecular Formula: C21H23BrN2O4
Molecular Weight: 447.3g/mol
CAS No. | 423751-55-7 |
---|---|
Product Name | 1-[(4-Bromophenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine |
Molecular Formula | C21H23BrN2O4 |
Molecular Weight | 447.3g/mol |
IUPAC Name | 1-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
Standard InChI | InChI=1S/C21H23BrN2O4/c1-16-2-6-18(7-3-16)27-14-20(25)23-10-12-24(13-11-23)21(26)15-28-19-8-4-17(22)5-9-19/h2-9H,10-15H2,1H3 |
Standard InChIKey | BMGKBBBTDIEZKT-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
Canonical SMILES | CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
PubChem Compound | 1359085 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume